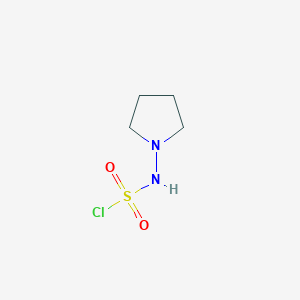
Pyrrolidin-1-ylsulfamyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidin-1-ylsulfamyl chloride is a chemical compound that features a pyrrolidine ring attached to a sulfamyl chloride group. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the pyrrolidine ring and the sulfamyl chloride group endows the compound with unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-1-ylsulfamyl chloride typically involves the reaction of pyrrolidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows: [ \text{Pyrrolidine} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolidin-1-ylsulfamyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfamyl chloride group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The compound can react with electrophiles or nucleophiles, adding new functional groups to the molecule.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the by-products.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Aplicaciones Científicas De Investigación
Pyrrolidin-1-ylsulfamyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of infections and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of pyrrolidin-1-ylsulfamyl chloride involves its ability to react with various nucleophiles and electrophiles. The sulfamyl chloride group is highly reactive, allowing the compound to form covalent bonds with target molecules. This reactivity is exploited in the synthesis of complex molecules and the modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Pyrrolidin-1-ylsulfamyl chloride can be compared with other similar compounds, such as:
Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a building block for more complex molecules.
Sulfonyl Chlorides: A class of compounds that includes sulfonyl chloride, which is used in the synthesis of sulfonamides and other derivatives.
Pyrrolidinone: A lactam derivative of pyrrolidine that has different chemical properties and applications.
Uniqueness: The uniqueness of this compound lies in the combination of the pyrrolidine ring and the sulfamyl chloride group. This combination imparts distinct reactivity and versatility, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
89316-31-4 |
|---|---|
Fórmula molecular |
C4H9ClN2O2S |
Peso molecular |
184.65 g/mol |
Nombre IUPAC |
N-pyrrolidin-1-ylsulfamoyl chloride |
InChI |
InChI=1S/C4H9ClN2O2S/c5-10(8,9)6-7-3-1-2-4-7/h6H,1-4H2 |
Clave InChI |
QRGGBRYFORSGRI-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)NS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


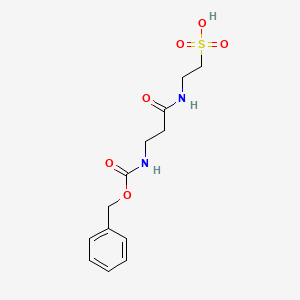
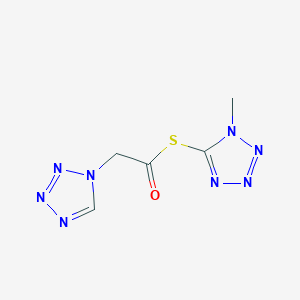
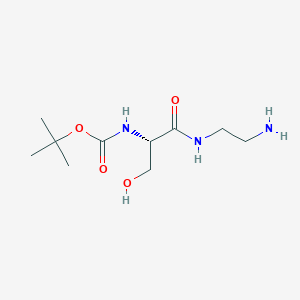
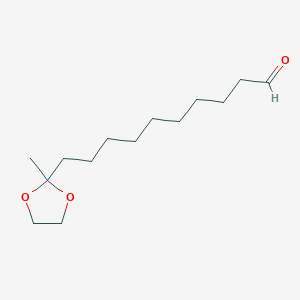
![(3E)-2-hydroxy-7-methoxy-3-{[(4-methoxyphenyl)amino]methylidene}-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one](/img/structure/B14147416.png)
![4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14147425.png)
![2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide](/img/structure/B14147437.png)
![N'-[(E)-pyridin-3-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14147452.png)
![diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate](/img/structure/B14147461.png)
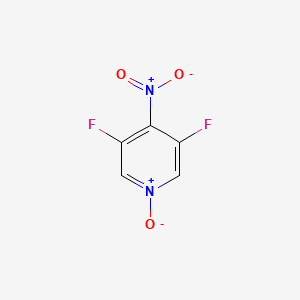
![1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro-](/img/structure/B14147474.png)

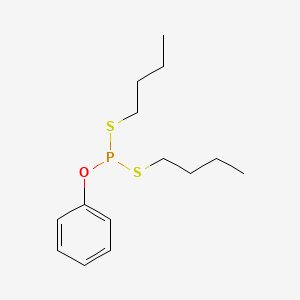
![2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14147504.png)
